molecular formula C10H10BrCl B6206480 4-(bromomethyl)-6-chloro-2,3-dihydro-1H-indene CAS No. 2763779-09-3

4-(bromomethyl)-6-chloro-2,3-dihydro-1H-indene

Cat. No.: B6206480
CAS No.: 2763779-09-3
M. Wt: 245.5
InChI Key:
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Description

4-(Bromomethyl)-6-chloro-2,3-dihydro-1H-indene (BCI) is an organic compound belonging to the class of heterocyclic compounds. It is a member of the indene family, which is made up of compounds containing an indene ring structure. BCI is a relatively new compound, first synthesized in 2006 by a group of researchers at the University of Tokyo. It has since been studied extensively in the fields of synthetic chemistry, medicinal chemistry, and pharmacology.

Scientific Research Applications

4-(bromomethyl)-6-chloro-2,3-dihydro-1H-indene has been studied extensively in the fields of synthetic chemistry, medicinal chemistry, and pharmacology. In synthetic chemistry, this compound has been used as a building block for the synthesis of more complex molecules. In medicinal chemistry, this compound has been studied as a potential therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. In pharmacology, this compound has been studied for its potential to modulate the activity of various receptors in the body, such as the serotonin and dopamine receptors.

Mechanism of Action

The exact mechanism of action of 4-(bromomethyl)-6-chloro-2,3-dihydro-1H-indene is not yet fully understood. However, it is believed that this compound acts as an agonist at serotonin and dopamine receptors, which are involved in the regulation of mood and behavior. In addition, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition of COX-2 is believed to be responsible for this compound's anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound has anti-inflammatory and analgesic properties, as well as the ability to modulate the activity of various receptors in the body, such as the serotonin and dopamine receptors. In vivo studies have demonstrated that this compound has the potential to reduce the risk of cardiovascular diseases, as well as to reduce the symptoms of diabetes and cancer.

Advantages and Limitations for Lab Experiments

The main advantages of using 4-(bromomethyl)-6-chloro-2,3-dihydro-1H-indene in laboratory experiments are its low cost and availability. Additionally, this compound is relatively easy to synthesize and can be used in a wide range of experiments. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not very stable and can easily decompose under certain conditions. Additionally, this compound can be toxic at high concentrations, so caution must be taken when working with it.

Future Directions

There are many potential future directions for 4-(bromomethyl)-6-chloro-2,3-dihydro-1H-indene research. For example, further studies could be conducted to explore the potential therapeutic applications of this compound, such as its ability to modulate the activity of various receptors in the body. Additionally, further studies could be conducted to explore the potential of this compound as an anti-inflammatory and analgesic agent. Furthermore, further studies could be conducted to explore the potential of this compound as a building block for the synthesis of more complex molecules. Finally, further studies could be conducted to investigate the potential of this compound as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases.

Synthesis Methods

4-(bromomethyl)-6-chloro-2,3-dihydro-1H-indene is synthesized through a two-step process. The first step involves the reaction of bromoacetaldehyde with 2-chloro-3-methyl-1H-indene in the presence of a palladium catalyst. This reaction yields an intermediate, 4-(bromomethyl)-2,3-dihydro-1H-indene. The second step involves the addition of a chlorine molecule to the intermediate, resulting in the formation of this compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(bromomethyl)-6-chloro-2,3-dihydro-1H-indene involves the bromination of 6-chloro-2,3-dihydro-1H-indene followed by the reaction of the resulting intermediate with bromomethane.", "Starting Materials": [ "6-chloro-2,3-dihydro-1H-indene", "Bromine", "Sodium hydroxide", "Methanol", "Acetic acid", "Bromomethane" ], "Reaction": [ "Step 1: Bromination of 6-chloro-2,3-dihydro-1H-indene using bromine and sodium hydroxide in methanol to yield 6-bromo-2,3-dihydro-1H-indene", "Step 2: Treatment of 6-bromo-2,3-dihydro-1H-indene with bromomethane in the presence of acetic acid to yield 4-(bromomethyl)-6-chloro-2,3-dihydro-1H-indene" ] }

2763779-09-3

Molecular Formula

C10H10BrCl

Molecular Weight

245.5

Purity

95

Origin of Product

United States

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